An In-depth Technical Guide to 3-fluoro-2-sulfanylbenzoic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-fluoro-2-sulfanylbenzoic acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-fluoro-2-sulfanylbenzoic acid, also known as 3-fluoro-2-mercaptobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and potential applications of this multifaceted molecule, grounding its claims in established chemical principles and citing relevant literature.
Molecular Overview and Physicochemical Properties
3-Fluoro-2-sulfanylbenzoic acid (CAS No. 1249426-89-8) is an aromatic organic compound featuring a benzoic acid backbone substituted with a fluorine atom at the 3-position and a sulfanyl (thiol) group at the 2-position.[1] This unique arrangement of functional groups imparts a distinct set of properties that make it an intriguing candidate for applications in medicinal chemistry and materials science.
Structural and Electronic Profile
The molecule's structure is characterized by a trifunctionalized benzene ring, which dictates its reactivity and physical behavior. The interplay of the electron-withdrawing fluorine atom, the acidic carboxylic acid group, and the nucleophilic thiol group creates a complex electronic landscape. The fluorine atom, through its strong inductive effect, increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[2]
Below is a diagram illustrating the structure and key functional groups of 3-fluoro-2-sulfanylbenzoic acid.
Caption: Structure of 3-fluoro-2-sulfanylbenzoic acid.
Predicted Physicochemical Data
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₇H₅FO₂S | - |
| Molecular Weight | 172.18 g/mol | - |
| Melting Point (°C) | 160-170 | The melting point of 2-mercaptobenzoic acid is 168-169 °C. The introduction of a fluorine atom is expected to have a moderate effect on the melting point. |
| pKa (Carboxylic Acid) | ~3.0 - 3.5 | The pKa of 2-mercaptobenzoic acid is 3.50, and the pKa of 3-fluorobenzoic acid is 3.86. The ortho-thiol group and meta-fluoro group, both being electron-withdrawing, will increase the acidity of the carboxylic acid.[3][4] |
| pKa (Thiol) | ~8-9 | The pKa of the thiol group in thiophenols is typically in this range. The electron-withdrawing nature of the adjacent carboxyl and fluoro groups may slightly lower this value. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). | Similar to other substituted benzoic acids. The polar functional groups enhance solubility in polar solvents. |
| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Based on the appearance of related compounds like 2-mercaptobenzoic acid. |
Synthesis of 3-fluoro-2-sulfanylbenzoic acid
A plausible synthetic route to 3-fluoro-2-sulfanylbenzoic acid can be devised from commercially available starting materials. One potential pathway involves the diazotization of 2-amino-3-fluorobenzoic acid, followed by the introduction of the thiol group.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-fluoro-2-sulfanylbenzoic acid.
Detailed Experimental Protocol
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Diazotization: 2-amino-3-fluorobenzoic acid is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The completion of the reaction can be monitored by testing for the absence of nitrous acid with starch-iodide paper.[5]
-
Thiocarbonylation: The cold diazonium salt solution is then slowly added to a solution of a sulfur nucleophile, such as sodium hydrogen sulfide (NaSH) or potassium hydrogen sulfide (KSH). This reaction displaces the diazonium group with a thiol group.
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Workup and Purification: Upon completion of the reaction, the mixture is acidified to precipitate the crude product. The solid is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-fluoro-2-sulfanylbenzoic acid.
Spectroscopic Characterization
The structure of 3-fluoro-2-sulfanylbenzoic acid can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the predicted spectral features based on its structure and data from analogous compounds.[6][7]
| Technique | Predicted Spectral Features |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (~10-13 ppm).- A singlet for the thiol proton (~3-4 ppm).- A multiplet in the aromatic region (7-8 ppm) corresponding to the three protons on the benzene ring, showing complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. |
| ¹³C NMR | - A signal for the carboxylic carbon (~165-170 ppm).- Aromatic carbon signals in the range of 110-140 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.- The carbon attached to the sulfur atom will also be shifted accordingly. |
| IR (Infrared) Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- A weak S-H stretch (~2550-2600 cm⁻¹).- C-F stretching vibrations (~1200-1300 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.[8][9] |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.18 g/mol ).- Characteristic fragmentation patterns, including the loss of H₂O, CO, and COOH. |
Chemical Reactivity and Potential Applications
The reactivity of 3-fluoro-2-sulfanylbenzoic acid is governed by its three functional groups, which can undergo a variety of chemical transformations. This makes it a versatile building block in organic synthesis.
Reactivity of the Functional Groups
Caption: Reactivity centers of 3-fluoro-2-sulfanylbenzoic acid.
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Carboxylic Acid Group: This group can undergo standard reactions of carboxylic acids, such as esterification with alcohols and amidation with amines. The presence of the electron-withdrawing fluorine and thiol groups enhances the electrophilicity of the carboxyl carbon, making it more reactive towards nucleophiles.
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Thiol Group: The thiol group is a potent nucleophile, especially in its deprotonated thiolate form.[10] It can readily undergo S-alkylation with alkyl halides and participate in Michael additions. Thiols are also susceptible to oxidation, which can lead to the formation of the corresponding disulfide. The reactivity of the thiol group is a key feature in many biological systems and can be exploited in the design of enzyme inhibitors.[11]
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Aromatic Ring: The fluorinated benzene ring can undergo electrophilic aromatic substitution, with the substitution pattern being directed by the existing functional groups. Nucleophilic aromatic substitution is also a possibility, particularly at positions activated by the electron-withdrawing groups.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 3-fluoro-2-sulfanylbenzoic acid suggest its potential as a valuable scaffold in several areas:
-
Enzyme Inhibitors: The thiol group can act as a coordinating ligand for metal ions in the active sites of metalloenzymes. The carboxylic acid can form hydrogen bonds or salt bridges with amino acid residues.
-
Antimicrobial Agents: Fluorinated aromatic compounds often exhibit antimicrobial properties. The introduction of a thiol group can further enhance this activity.
-
Synthesis of Heterocycles: This molecule is a prime candidate for the synthesis of sulfur-containing heterocycles, such as benzothiophenes, which are prevalent in many biologically active compounds. For instance, it can undergo intramolecular cyclization reactions to form benzothiophenone derivatives.[12][13]
-
Materials Science: The thiol group allows for the anchoring of this molecule to gold surfaces, making it potentially useful in the development of self-assembled monolayers and functionalized nanoparticles.
Safety and Handling
3-Fluoro-2-sulfanylbenzoic acid is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation.[14]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
3-Fluoro-2-sulfanylbenzoic acid is a promising building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature provides a versatile platform for the development of novel molecules with tailored properties. While experimental data on this specific compound is limited, a thorough understanding of the reactivity of its constituent functional groups, combined with data from analogous structures, allows for a confident prediction of its chemical behavior and potential applications. As research in fluorinated and sulfur-containing compounds continues to expand, molecules like 3-fluoro-2-sulfanylbenzoic acid are poised to play an increasingly important role in the discovery and development of new technologies.
References
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NextSDS. 3-fluoro-2-sulfanylbenzoic acid — Chemical Substance Information. Available from: [Link]
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Khan, I., et al. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Advances. Available from: [Link]
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Khan, I., et al. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Publishing. Available from: [Link]
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Maastricht University. The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Available from: [Link]
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Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Available from: [Link]
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University of Calgary. Reactivity of Carboxylic Acid Derivatives. Available from: [Link]
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Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]
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Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Available from: [Link]
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